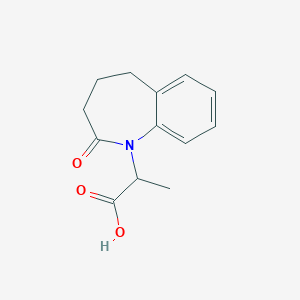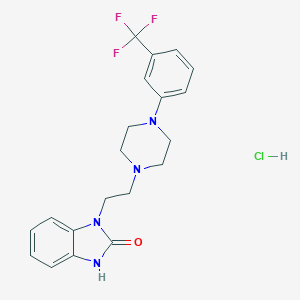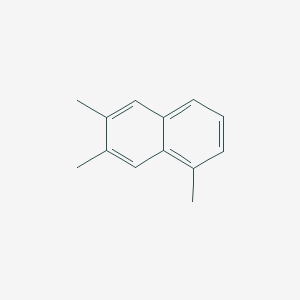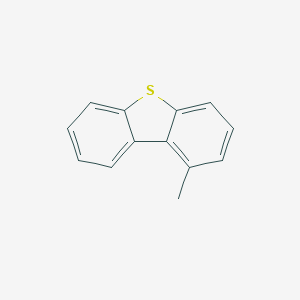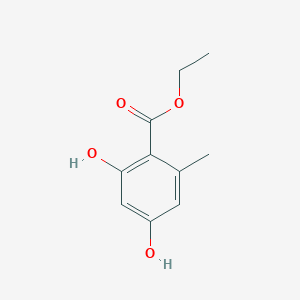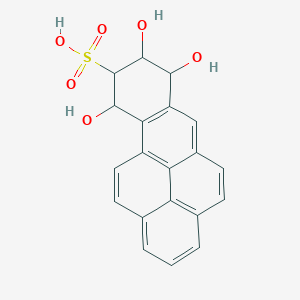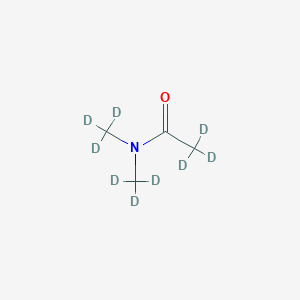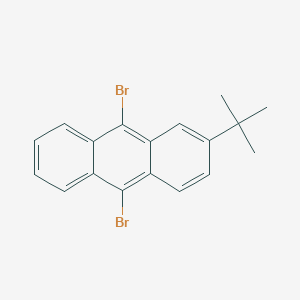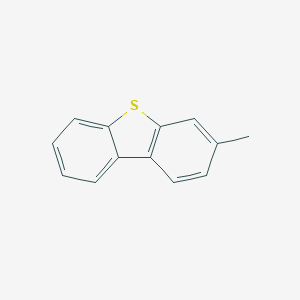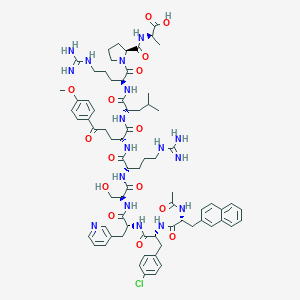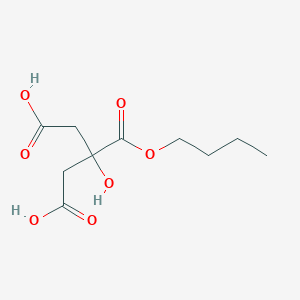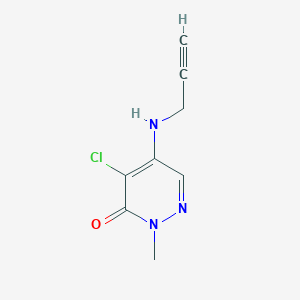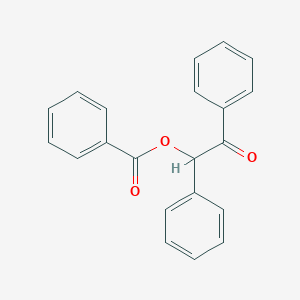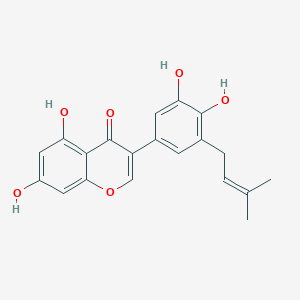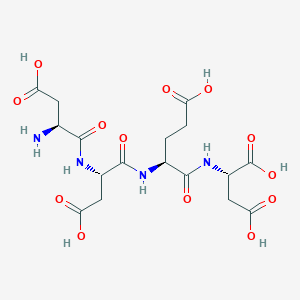
Aspartyl-aspartyl-glutamyl-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DDEEA is a tetrapeptide that is composed of four amino acids: aspartic acid, glutamic acid, and two aspartyl residues. It is commonly used as a model peptide in scientific research due to its unique properties, including its ability to form amyloid-like fibrils and its potential for self-assembly.
Aplicaciones Científicas De Investigación
DDEEA has been used in a variety of scientific research applications, including the study of amyloid fibril formation, self-assembly, and the development of novel biomaterials. It has also been used in drug delivery systems and as a model peptide for the study of protein-protein interactions.
Mecanismo De Acción
The mechanism of action of DDEEA is not well understood, but it is believed to be involved in the formation of amyloid-like fibrils, which are associated with a variety of diseases, including Alzheimer's disease and Parkinson's disease.
Efectos Bioquímicos Y Fisiológicos
DDEEA has been shown to have a variety of biochemical and physiological effects, including the ability to form amyloid-like fibrils, self-assemble into nanostructures, and interact with other proteins. It has also been shown to have potential applications in drug delivery systems and the development of novel biomaterials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DDEEA in lab experiments is its ability to form amyloid-like fibrils, which can be used to study the mechanisms of fibril formation and the development of amyloid-related diseases. However, one of the limitations of using DDEEA is its potential toxicity, which can be a concern in certain applications.
Direcciones Futuras
There are many potential future directions for the study of DDEEA, including the development of novel biomaterials, the study of protein-protein interactions, and the development of drug delivery systems. Additionally, further research is needed to fully understand the mechanism of action of DDEEA and its potential applications in the field of scientific research.
In conclusion, DDEEA is a tetrapeptide that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Its ability to form amyloid-like fibrils and self-assemble into nanostructures make it a valuable tool in the study of protein-protein interactions, amyloid-related diseases, and the development of novel biomaterials and drug delivery systems. While there are some limitations to its use, further research into DDEEA has the potential to lead to exciting new discoveries and applications in the field of scientific research.
Métodos De Síntesis
DDEEA can be synthesized using solid-phase peptide synthesis (SPPS), which involves the stepwise addition of protected amino acids to a resin-bound peptide chain. After the peptide chain is synthesized, it is cleaved from the resin and purified using various chromatography techniques.
Propiedades
Número CAS |
123354-91-6 |
|---|---|
Nombre del producto |
Aspartyl-aspartyl-glutamyl-aspartic acid |
Fórmula molecular |
C17H24N4O13 |
Peso molecular |
492.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C17H24N4O13/c18-6(3-11(24)25)14(30)20-8(4-12(26)27)16(32)19-7(1-2-10(22)23)15(31)21-9(17(33)34)5-13(28)29/h6-9H,1-5,18H2,(H,19,32)(H,20,30)(H,21,31)(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,33,34)/t6-,7-,8-,9-/m0/s1 |
Clave InChI |
PQFMROVJTOPVDF-JBDRJPRFSA-N |
SMILES isomérico |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N |
SMILES |
C(CC(=O)O)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N |
SMILES canónico |
C(CC(=O)O)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N |
Otros números CAS |
123354-91-6 |
Secuencia |
DDED |
Sinónimos |
Asp-Asp-Glu-Asp aspartyl-aspartyl-glutamyl-aspartic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



